molecular formula C9H8F2N2 B2889005 1-(difluoromethyl)-1H-indol-4-amine CAS No. 1429043-06-0

1-(difluoromethyl)-1H-indol-4-amine

Cat. No.: B2889005
CAS No.: 1429043-06-0
M. Wt: 182.174
InChI Key: SZMIEJOCXPSEQD-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals. This particular compound is characterized by the presence of a difluoromethyl group attached to the indole ring, which can influence its chemical properties and biological activities .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that difluoromethyl groups can be transferred to various sites in a molecule, both in stoichiometric and catalytic modes . This could potentially alter the function of the target molecule, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition can disrupt the normal flow of electrons within the mitochondria, affecting energy production and other downstream effects.

Pharmacokinetics

For instance, the difluoromethyl group could enhance the lipophilicity of the compound, potentially improving its absorption and distribution within the body .

Action Environment

The action, efficacy, and stability of 1-(difluoromethyl)-1H-indol-4-amine could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .

Preparation Methods

The synthesis of 1-(difluoromethyl)-1H-indol-4-amine typically involves the introduction of the difluoromethyl group to the indole ring. One common method is the reaction of indole derivatives with difluoromethylating agents under specific conditions. For instance, the reaction of 1H-indole with difluoromethylamine in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(difluoromethyl)-1H-indol-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(difluoromethyl)-1H-indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-(difluoromethyl)-1H-indol-4-amine can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-(difluoromethyl)indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMIEJOCXPSEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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